3-bromo-4-ethoxy-4-oxobutanoic acid
Description
3-Bromo-4-ethoxy-4-oxobutanoic acid is a brominated carboxylic acid derivative characterized by an ethoxy ester group and a ketone moiety at the 4-position. Its molecular structure (C₆H₇BrO₄) includes a bromine atom at the 3-position, making it a reactive intermediate in organic synthesis. The compound’s reactivity is driven by the electrophilic bromine atom and the electron-withdrawing oxo and ethoxy groups, which stabilize enolate intermediates. This compound is primarily utilized in pharmaceutical and agrochemical synthesis, particularly in alkylation or cross-coupling reactions .
Properties
Molecular Formula |
C6H9BrO4 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9BrO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
COSVNDZMTCGBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-4-oxobutanoic acid typically involves the bromination of 4-ethoxy-4-oxobutanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: 3-ethoxy-4-oxobutanoic acid.
Reduction: 3-bromo-4-ethoxybutanol.
Substitution: 3-ethoxy-4-oxobutanoic acid derivatives with various substituents.
Scientific Research Applications
3-bromo-4-ethoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogs and their substituent differences:
Key Observations :
Physical Properties and Solubility
While explicit data (e.g., melting points, logP) are unavailable in the evidence, trends can be inferred:
- Hydrophilicity : The target compound’s ethoxy and carboxylic acid groups confer moderate water solubility, whereas aromatic analogs () are more lipophilic .
- Acidity : The carboxylic acid group (pKa ~2.5) is less acidic than chloro-substituted analogs (, pKa ~1.8) due to the electron-donating ethoxy group .
Biological Activity
3-Bromo-4-ethoxy-4-oxobutanoic acid (BEOB) is an organic compound that has garnered attention in biochemical and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
BEOB is characterized by the following structural components:
- Bromine Atom : Enhances reactivity and potential interactions with biological targets.
- Ethoxy Group : Contributes to its solubility and interaction capabilities.
- Keto Group : Plays a crucial role in its reactivity, particularly in enzyme inhibition.
The molecular formula for BEOB is with a molecular weight of 217.05 g/mol.
The biological activity of BEOB primarily involves its role as an enzyme inhibitor . The presence of the bromine atom and the keto group allows it to interact with various enzymes, potentially modulating their activity. This interaction can lead to alterations in biochemical pathways, making BEOB a candidate for therapeutic applications targeting specific enzymes or receptors.
Biological Activity
Research indicates that BEOB has diverse applications in scientific research:
- Enzyme Inhibition : Investigated for its potential role in inhibiting specific enzymes involved in metabolic pathways.
- Therapeutic Potential : Explored for potential therapeutic effects, particularly in drug development targeting specific enzymes or receptors.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Modulates activity of various enzymes | |
| Therapeutic Potential | Potential applications in drug development | |
| Biochemical Probing | Used as a probe for studying biochemical pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of BEOB:
- Enzyme Interaction Studies : Preliminary studies suggest that BEOB can interact with enzymes similar to other brominated compounds, leading to inhibition or modulation of biological pathways. Further research is necessary to elucidate specific interactions and mechanisms of action.
- Therapeutic Applications : Research indicates that compounds with similar structures to BEOB have been explored for their potential in treating neurodegenerative diseases by acting as inhibitors of specific enzymes involved in metabolic pathways .
- Synthesis and Applications : The synthesis of BEOB typically involves the bromination of ethyl acetoacetate. This compound serves as an intermediate in organic synthesis, demonstrating versatility in various applications within medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
